molecular formula C15H17NO3S B2428298 Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate CAS No. 1797246-80-0

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate

Cat. No.: B2428298
CAS No.: 1797246-80-0
M. Wt: 291.37
InChI Key: FPQNERCKVDTCLB-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized from various substrates through heterocyclization . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structures. For example, Ethyl 2-thiopheneacetate has a boiling point of 119-121 °C/23 mmHg and a density of 1.134 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Anticancer Activity

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate and its derivatives have been synthesized and studied for their potential anticancer properties. For instance, the chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate have shown activity in various biological systems, with the S-isomer being more potent than the R-isomer. These compounds have been evaluated for their antimitotic effects, binding with cellular tubulin, and inducing cell cycle arrest at mitosis in experimental models, showcasing their potential as antineoplastic agents (Temple & Rener, 1992).

Molecular Structure and Interactions

The molecular structure and interactions of related compounds, such as N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, have been investigated to understand their chemical behavior and potential biological applications. These studies reveal intricate intramolecular hydrogen bonding patterns and crystal structures, which can inform the design of new therapeutic agents (Dolzhenko et al., 2010).

Antifilarial and Antineoplastic Agents

Further research into ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives has demonstrated significant growth inhibition in cell lines, pointing to their use as antifilarial and antineoplastic agents. These compounds interfere with mitotic spindle function, leading to an accumulation of cells in mitosis and indicating a potential mechanism of action against cancer and parasitic infections (Ram et al., 1992).

Carcinogenicity Studies

The compound and its related substances, such as ethyl carbamate (urethane), have been evaluated for their carcinogenic potential. These assessments are crucial for understanding the safety profile of chemicals and their implications for human health, informing regulatory decisions and public health policies (Baan et al., 2007).

Future Directions

Thiophene derivatives continue to be an active area of research due to their wide range of applications and properties. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

ethyl N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-19-15(18)16-10-12-8-9-13(20-12)14(17)11-6-4-3-5-7-11/h3-9,14,17H,2,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQNERCKVDTCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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